molecular formula C14H22Cl2N2 B1473304 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride CAS No. 2098022-08-1

1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

Cat. No. B1473304
CAS RN: 2098022-08-1
M. Wt: 289.2 g/mol
InChI Key: QVMTVIRDSTZTAA-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other bioactive compounds . The indenyl group is a bicyclic component that is also found in various bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve reduction and alkylation steps . These reactions are common in organic synthesis and are used to build up the complex structures of the target molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as solubility, melting point, and boiling point have been reported .

Scientific Research Applications

Inhibition of NLRP3-dependent Pyroptosis

This compound has been used in research to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This application is particularly relevant in the field of immunology, where controlling inflammatory responses is crucial.

Reduction of ATPase Activity

The compound has been evaluated for its ability to reduce the ATPase activity of human recombinant NLRP3 . This could have potential applications in the treatment of diseases where ATPase activity is dysregulated.

Antimicrobial Applications

A series of derivatives of this compound have been synthesized with the hope of creating novel potential antimicrobial agents . This is particularly relevant in the field of infectious diseases.

NLRP3 Inflammasome Inhibitors

In the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors, this compound has been combined with the structure of the acrylic acid derivative INF39 . This could have potential applications in the treatment of inflammatory diseases.

Anti-emetic Applications

The compound has been used as a backbone in the synthesis of Domperidone, an active anti-emetic drug . This suggests potential applications in the treatment of nausea and vomiting.

Future Directions

The development of new drugs and other bioactive compounds is a major focus of medicinal chemistry research. Compounds with the structural features found in “1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride” could be further investigated for their potential therapeutic applications .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)14;;/h1-4,12,14H,5-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMTVIRDSTZTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
Reactant of Route 5
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
Reactant of Route 6
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

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